1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Description

Structural Significance of 1-(Cyclohexanesulfonyl)-3-(4-Methoxybenzenesulfonyl)azetidine

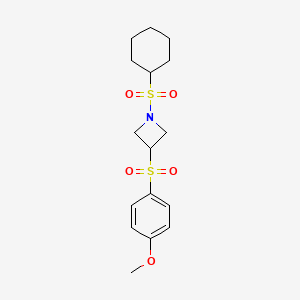

The molecular structure of 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (C₁₆H₂₂N₂O₅S₂, molecular weight 386.48 g/mol) features three critical components:

- Azetidine core : A four-membered saturated ring containing one nitrogen atom, inducing 25 kcal/mol ring strain that enhances reactivity compared to larger heterocycles.

- Cyclohexanesulfonyl group : A bulky alicyclic sulfonyl substituent at the 1-position, providing steric bulk and electron-withdrawing characteristics.

- 4-Methoxybenzenesulfonyl group : An aromatic sulfonyl group with para-methoxy substitution, offering potential for π-π interactions and modulating electronic properties through resonance effects.

The spatial arrangement of these groups creates a polarized electron distribution, with the sulfonyl moieties (-SO₂-) withdrawing electron density from the azetidine ring while the methoxy group donates electrons through resonance. This tension between electron-deficient and electron-rich regions facilitates selective bond cleavage and functionalization at specific positions. Comparative analysis with simpler analogues like 3-(4-methoxybenzenesulfonyl)azetidine (C₁₀H₁₃NO₃S, 227.28 g/mol) demonstrates how additional sulfonyl substitution increases molecular complexity and thermal stability.

Table 1: Structural comparison with related azetidine sulfonamides

Properties

IUPAC Name |

1-cyclohexylsulfonyl-3-(4-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S2/c1-22-13-7-9-14(10-8-13)23(18,19)16-11-17(12-16)24(20,21)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFOLTDMFAXCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the individual sulfonyl chlorides. The cyclohexanesulfonyl chloride and 4-methoxybenzenesulfonyl chloride are synthesized separately through sulfonation reactions involving cyclohexane and 4-methoxybenzene, respectively .

The azetidine ring is then introduced through a cyclization reaction, where the sulfonyl chlorides react with an appropriate azetidine precursor under controlled conditions. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler derivatives.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring may also play a role in binding to specific targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following compounds share structural similarities with the target molecule:

Key Observations :

- BI81688 () is the closest analog, differing only in the aromatic sulfonyl group (3-chloro-2-methyl vs. 4-methoxy).

- Cyclopropanesulfonyl derivatives () demonstrate the versatility of sulfonyl groups in azetidine-based inhibitors, though their substituents diverge significantly from the target compound .

- Monosubstituted analogs () highlight the synthetic feasibility of introducing a single sulfonyl group, whereas bis-sulfonylation poses greater challenges .

Physicochemical and Pharmacokinetic Properties

Analysis :

- The 4-methoxy group in the target compound enhances solubility slightly compared to BI81688’s chloro-methyl substituent.

Biological Activity

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an azetidine ring substituted with cyclohexanesulfonyl and 4-methoxybenzenesulfonyl groups. This unique configuration may contribute to its biological activity.

Research indicates that sulfonamide derivatives, including this compound, may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes involved in folate synthesis, which is crucial for DNA synthesis and cell proliferation.

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A key area of investigation has been the compound's anticancer properties. The following table summarizes findings from studies assessing its efficacy against different cancer cell lines:

Case Studies

- Study on MCF-7 Cells : Treatment with 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine resulted in a significant increase in the percentage of cells arrested in the G2/M phase compared to control groups, indicating a potent antimitotic effect.

- PANC-1 Cell Line Analysis : The compound demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for pancreatic cancer.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Selectivity : Exhibits selective toxicity towards cancer cells while sparing normal cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance overall efficacy and reduce resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.